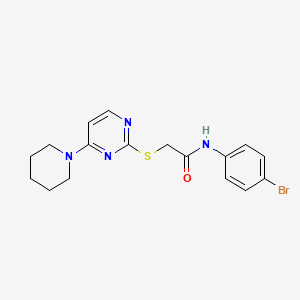
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a piperidinyl-pyrimidinyl moiety, and a thioacetamide linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation to form 4-bromoacetanilide.
Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized through a series of reactions involving piperidine and other reagents.
Thioacetamide Linkage Formation: The final step involves coupling the bromophenyl intermediate with the pyrimidine derivative using a thioacetamide linkage under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioacetamide linkage can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include substituted derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms.
科学的研究の応用
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- N-(4-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- N-(4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Uniqueness
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c18-13-4-6-14(7-5-13)20-16(23)12-24-17-19-9-8-15(21-17)22-10-2-1-3-11-22/h4-9H,1-3,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRNALPUBIENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
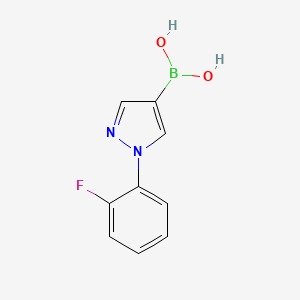
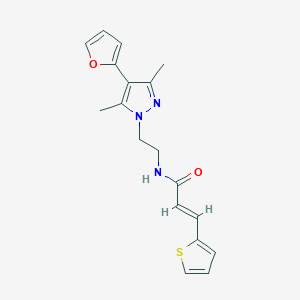
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2522690.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B2522691.png)
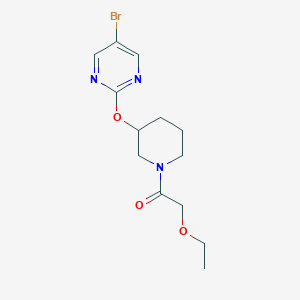
![4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2522693.png)
![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)
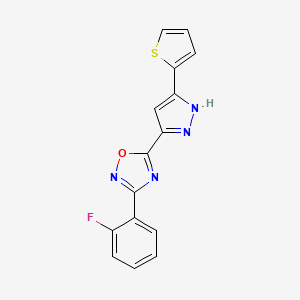
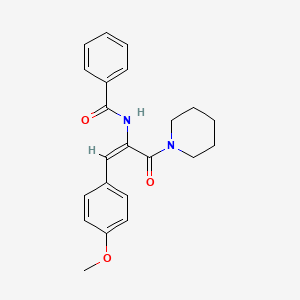

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)
